molecular formula C20H28N2O B075366 alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide CAS No. 1505-90-4

alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide

Cat. No. B075366
CAS RN: 1505-90-4
M. Wt: 312.4 g/mol
InChI Key: BZXAWUTXKYHQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals.

Mechanism Of Action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This action is reversible, meaning that the effects of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide wear off once the drug is metabolized by the body.

Biochemical And Physiological Effects

Lidocaine has both local and systemic effects on the body. Locally, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide blocks the transmission of pain signals in the affected area, resulting in temporary numbness. Systemically, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can cause a decrease in blood pressure and heart rate, as well as potential side effects such as dizziness and nausea.

Advantages And Limitations For Lab Experiments

Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, its short duration of action and potential side effects limit its use in certain experiments. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can interfere with certain assays and should be used with caution in these situations.

Future Directions

Future research on alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may focus on its potential use in treating chronic pain and neuropathic pain, as well as its effects on the central nervous system. In addition, new formulations of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may be developed to improve its efficacy and duration of action. Finally, further studies may investigate the potential use of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2,6-dimethylphenylglycine ethyl ester. This intermediate is then reacted with methyl iodide to form 2,6-dimethylphenylglycine methyl ester, which is subsequently converted to alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide through a series of chemical reactions.

Scientific Research Applications

Lidocaine has been extensively studied for its use in medical procedures, including dental work, surgery, and childbirth. It is also used as a topical anesthetic for skin conditions such as eczema and psoriasis. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide has been investigated for its potential use in treating chronic pain, neuropathic pain, and migraines.

properties

CAS RN

1505-90-4

Product Name

alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-[ethyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide

InChI

InChI=1S/C20H28N2O/c1-5-22(4)14-13-20(15(2)3,19(21)23)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23)

InChI Key

BZXAWUTXKYHQAW-UHFFFAOYSA-N

SMILES

CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N

Canonical SMILES

CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N

synonyms

α-[2-[Ethyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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